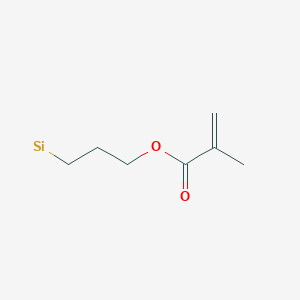
Methacryloxypropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacryloxypropylsilane, also known as 3-(methacryloyloxy)propyltrimethoxysilane, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. The compound has a unique structure that combines a methacrylate group with a silane group, allowing it to bond with both organic and inorganic materials.
Métodos De Preparación
Methacryloxypropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl methacrylate with a hydrosilane compound in the presence of a platinum catalyst. This reaction is carried out under controlled conditions to avoid gelation and ensure high yield . Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve efficient production.
Análisis De Reacciones Químicas
Methacryloxypropylsilane undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers. Common reagents used in these reactions include water, acids, and free radical initiators.
Aplicaciones Científicas De Investigación
Methacryloxypropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability
Mecanismo De Acción
The mechanism of action of methacryloxypropylsilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacrylate group can polymerize to form a robust polymer network, while the silane group can hydrolyze and condense to form siloxane bonds. These interactions enhance the adhesion, durability, and stability of the materials it is applied to .
Comparación Con Compuestos Similares
Methacryloxypropylsilane can be compared with other similar compounds such as:
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but with different alkoxy groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group. This compound is unique due to its combination of methacrylate and silane functionalities, which provide both polymerization and coupling capabilities
Propiedades
Fórmula molecular |
C7H11O2Si |
|---|---|
Peso molecular |
155.25 g/mol |
InChI |
InChI=1S/C7H11O2Si/c1-6(2)7(8)9-4-3-5-10/h1,3-5H2,2H3 |
Clave InChI |
UNIYDALVXFPINL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
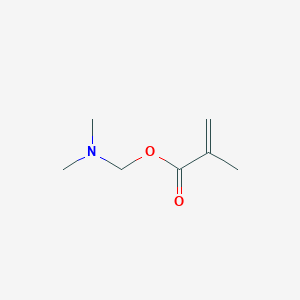
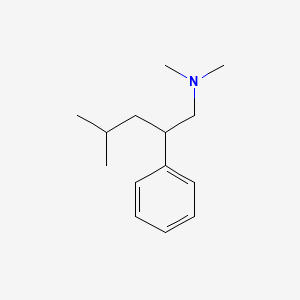
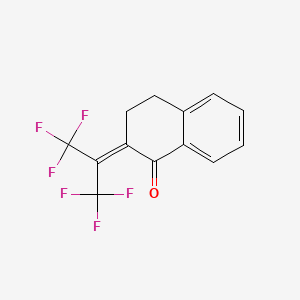
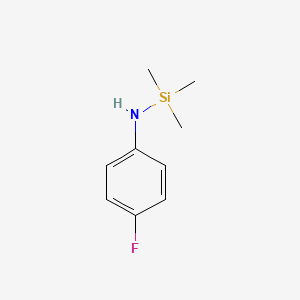
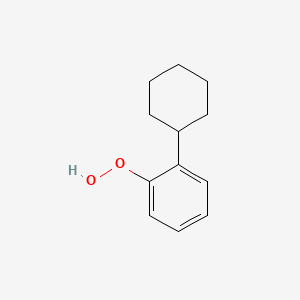
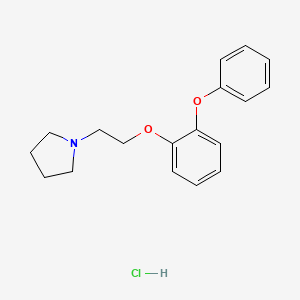
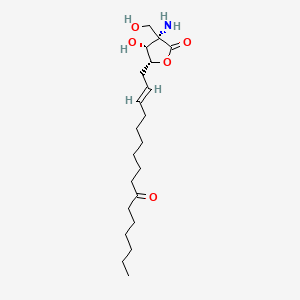
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
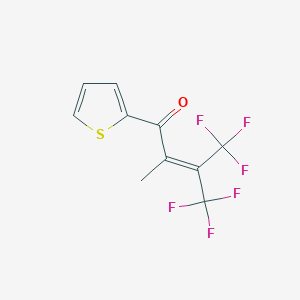
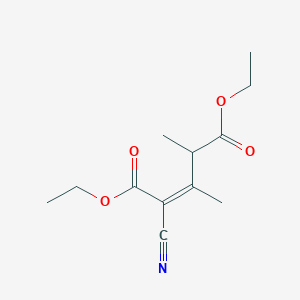
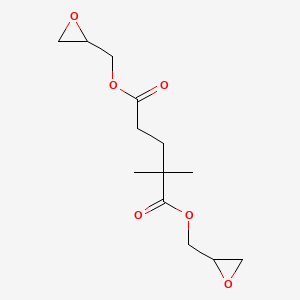
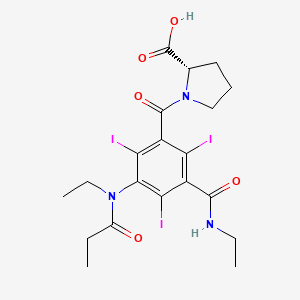
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
